molecular formula C12H18F3NO2 B13319568 tert-Butyl 7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate

tert-Butyl 7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B13319568
M. Wt: 265.27 g/mol
InChI Key: CQCDMYARVPFGQS-UHFFFAOYSA-N
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Description

tert-Butyl 7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate: is a complex organic compound with a unique bicyclic structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the bicyclic core: This can be achieved through cyclization reactions involving azabicyclo compounds.

    Introduction of the trifluoromethyl group: This step usually involves the use of trifluoromethylating agents under controlled conditions.

    tert-Butyl esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azabicyclo core.

    Reduction: Reduction reactions can modify the functional groups attached to the bicyclic structure.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology : It can be used in the study of enzyme mechanisms and as a probe in biochemical assays. Medicine Industry : The compound’s unique properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl 7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The azabicyclo core provides structural rigidity, which can be crucial for the compound’s activity.

Comparison with Similar Compounds

  • tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

Uniqueness: The presence of the trifluoromethyl group in tert-Butyl 7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate distinguishes it from similar compounds. This group imparts unique electronic properties, enhancing the compound’s stability and reactivity. Additionally, the specific arrangement of atoms in the bicyclic structure contributes to its distinct chemical behavior.

Properties

IUPAC Name

tert-butyl 7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO2/c1-11(2,3)18-10(17)16-6-4-5-7-8(9(7)16)12(13,14)15/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCDMYARVPFGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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